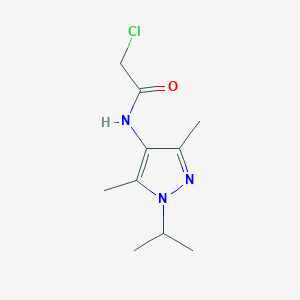
2-(2-hydroxyethyl)-N-propan-2-ylpiperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-hydroxyethyl)-N-propan-2-ylpiperidine-1-carboxamide, also known as HEPPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
2-(2-hydroxyethyl)-N-propan-2-ylpiperidine-1-carboxamide has been shown to modulate the activity of certain ion channels, including the transient receptor potential vanilloid 1 (TRPV1) channel and the acid-sensing ion channel 1a (ASIC1a). 2-(2-hydroxyethyl)-N-propan-2-ylpiperidine-1-carboxamide has been shown to act as a positive allosteric modulator of TRPV1, which could have implications for the treatment of pain. 2-(2-hydroxyethyl)-N-propan-2-ylpiperidine-1-carboxamide has also been shown to act as a negative allosteric modulator of ASIC1a, which could have implications for the treatment of neurological disorders.
Biochemical and Physiological Effects:
2-(2-hydroxyethyl)-N-propan-2-ylpiperidine-1-carboxamide has been shown to have a range of biochemical and physiological effects, including the modulation of ion channel activity, the inhibition of neurotransmitter release, and the modulation of synaptic plasticity. 2-(2-hydroxyethyl)-N-propan-2-ylpiperidine-1-carboxamide has also been shown to have analgesic effects in animal models of pain.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-hydroxyethyl)-N-propan-2-ylpiperidine-1-carboxamide has several advantages for lab experiments, including its high potency and selectivity for certain ion channels. However, 2-(2-hydroxyethyl)-N-propan-2-ylpiperidine-1-carboxamide also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several potential future directions for research on 2-(2-hydroxyethyl)-N-propan-2-ylpiperidine-1-carboxamide, including the development of new drugs based on 2-(2-hydroxyethyl)-N-propan-2-ylpiperidine-1-carboxamide as a scaffold, the further characterization of its mechanism of action, and the exploration of its potential applications in other fields, such as cancer research and immunology. Additionally, further studies are needed to determine the safety and efficacy of 2-(2-hydroxyethyl)-N-propan-2-ylpiperidine-1-carboxamide in humans.
Synthesemethoden
2-(2-hydroxyethyl)-N-propan-2-ylpiperidine-1-carboxamide can be synthesized through a three-step process. The first step involves the reaction of piperidine with 2-bromoethanol to form 2-(2-hydroxyethyl)piperidine. The second step involves the reaction of 2-(2-hydroxyethyl)piperidine with isopropyl chloroformate to form 2-(2-hydroxyethyl)-N-propan-2-ylpiperidine-1-carboxylic acid. The final step involves the reaction of 2-(2-hydroxyethyl)-N-propan-2-ylpiperidine-1-carboxylic acid with ammonia to form 2-(2-hydroxyethyl)-N-propan-2-ylpiperidine-1-carboxamide.
Wissenschaftliche Forschungsanwendungen
2-(2-hydroxyethyl)-N-propan-2-ylpiperidine-1-carboxamide has been studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 2-(2-hydroxyethyl)-N-propan-2-ylpiperidine-1-carboxamide has been shown to modulate the activity of certain ion channels, which could have implications for the treatment of neurological disorders. In pharmacology, 2-(2-hydroxyethyl)-N-propan-2-ylpiperidine-1-carboxamide has been studied for its potential as a drug candidate for the treatment of pain and addiction. In medicinal chemistry, 2-(2-hydroxyethyl)-N-propan-2-ylpiperidine-1-carboxamide has been studied for its potential as a scaffold for the development of new drugs.
Eigenschaften
IUPAC Name |
2-(2-hydroxyethyl)-N-propan-2-ylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-9(2)12-11(15)13-7-4-3-5-10(13)6-8-14/h9-10,14H,3-8H2,1-2H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEJAYARPAIJPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N1CCCCC1CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-hydroxyethyl)-N-propan-2-ylpiperidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Sulfamoylphenyl)methylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7576070.png)

![1-[Methyl-(2-methylcyclohexyl)sulfamoyl]piperidine-3-carboxylic acid](/img/structure/B7576076.png)
![1-[2-Cyanopropyl(ethyl)sulfamoyl]piperidine-2-carboxylic acid](/img/structure/B7576083.png)

![[4-(Aminomethyl)phenyl]-(4-cyclopropylpiperazin-1-yl)methanone](/img/structure/B7576098.png)
![2-chloro-N-[(2,4-difluorophenyl)methyl]-N-methylacetamide](/img/structure/B7576116.png)


![4-bromo-N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-1-ethylpyrrole-2-carboxamide](/img/structure/B7576132.png)
![2-imidazol-1-yl-N-[(3-propoxyphenyl)methyl]ethanamine](/img/structure/B7576140.png)


![2-[(1-Methylsulfonylpiperidine-4-carbonyl)-propylamino]acetic acid](/img/structure/B7576175.png)